molecular formula C14H12O2 B1347495 Methyl 3-naphthalen-2-ylprop-2-enoate CAS No. 22837-78-1

Methyl 3-naphthalen-2-ylprop-2-enoate

Cat. No.: B1347495
CAS No.: 22837-78-1
M. Wt: 212.24 g/mol
InChI Key: LQDBRZFZGWAPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 3-naphthalen-2-ylprop-2-enoate. Alternative systematic designations include methyl (2E)-3-(naphthalen-2-yl)prop-2-enoate and 2-propenoic acid, 3-(2-naphthalenyl)-, methyl ester. The E designation specifically indicates the trans configuration of the double bond in the acrylate chain, which represents the thermodynamically favored geometric isomer. The structural formula demonstrates the compound's organization with the naphthalene ring system connected through position 2 to the acrylate chain, terminating in a methyl ester functionality.

The molecular structure can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as COC(=O)C=CC1=CC2=CC=CC=C2C=C1. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C14H12O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10H,1H3. The corresponding International Chemical Identifier Key is LQDBRZFZGWAPEL-UHFFFAOYSA-N, which serves as a unique digital fingerprint for database searches and chemical identification systems.

Chemical Abstracts Service Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for 3-naphthalen-2-yl-acrylic acid methyl ester presents some complexity due to the existence of multiple registry entries. The primary Chemical Abstracts Service number is documented as 22837-78-1. However, an alternative Chemical Abstracts Service number 20883-90-3 also appears in certain databases, potentially reflecting different registration protocols or stereochemical specifications. The Molecular Design Limited number is consistently reported as MFCD04113831 across multiple sources.

The compound is recognized under numerous alternative chemical names in scientific literature and commercial databases. These include 3-naphthalen-2-yl-acrylic acid methyl ester, methyl (E)-3-(naphthalen-2-yl)acrylate, and trans-3-(2-naphthyl)-propenoic acid methyl ester. Additional systematic designations encompass methyl (E)-3-naphthalen-2-ylprop-2-enoate and methyl (E)-3-(2-naphthyl)acrylate. Commercial suppliers frequently utilize abbreviated forms such as methyl (E)-3-(2-naphthyl)-acrylate and methyl (E)-3-naphthalen-2-ylprop-2-enoate for catalog listings and product identification purposes.

Molecular Formula and Weight

The molecular formula for 3-naphthalen-2-yl-acrylic acid methyl ester is consistently reported as C14H12O2 across all database sources. This formula indicates the presence of fourteen carbon atoms, twelve hydrogen atoms, and two oxygen atoms, reflecting the structural composition of the naphthalene ring system, the acrylate chain, and the methyl ester functional group. The molecular weight demonstrates slight variations across different databases, with values ranging from 212.24 to 212.25054 atomic mass units.

Table 1: Molecular Properties and Database Identifiers

Property Value Source Reference
Molecular Formula C14H12O2
Molecular Weight 212.24-212.25054 amu
Primary Chemical Abstracts Service Number 22837-78-1
Alternative Chemical Abstracts Service Number 20883-90-3
Molecular Design Limited Number MFCD04113831
PubChem Compound Identifier 816752
International Chemical Identifier Key LQDBRZFZGWAPEL-UHFFFAOYSA-N

The molecular weight calculations demonstrate remarkable consistency across chemical databases, with the most precise value reported as 212.25054 atomic mass units. This precision reflects modern computational chemistry methods employed in molecular weight determination. The compound's molecular formula places it within the category of substituted acrylate esters, specifically those containing polyaromatic substituents. The presence of twelve hydrogen atoms relative to fourteen carbon atoms indicates the compound's aromatic character, consistent with the inclusion of the naphthalene ring system and the presence of the carbon-carbon double bond in the acrylate chain.

Properties

IUPAC Name

methyl 3-naphthalen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDBRZFZGWAPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355700
Record name 3-naphthalen-2-yl-acrylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22837-78-1
Record name 3-naphthalen-2-yl-acrylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-2-yl-acrylic acid methyl ester can be achieved through several methods. One common approach involves the Heck reaction, where naphthalene-2-boronic acid is coupled with methyl acrylate in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like dimethylformamide (DMF) or toluene .

Another method involves the Knoevenagel condensation reaction between naphthalene-2-carboxaldehyde and methyl acrylate in the presence of a base, such as piperidine or pyridine. This reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of 3-Naphthalen-2-yl-acrylic acid methyl ester may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-2-yl-acrylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Naphthalen-2-yl-acrylic acid methyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: Methyl α-cyanocinnamate’s cyano group introduces strong electron-withdrawing effects, increasing electrophilicity compared to the naphthyl group in 3-Naphthalen-2-yl-acrylic acid methyl ester. This enhances reactivity in Michael additions .
  • Hydrogen Bonding: Methyl 3-hydroxy-2-naphthoate’s hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents (e.g., methanol) versus the hydrophobic 3-Naphthalen-2-yl derivative .

Polymerization Behavior:

  • 3-Naphthalen-2-yl-acrylic acid methyl ester’s extended conjugation supports π-stacking in copolymers, improving thermal stability (Tg > 120°C) .
  • In contrast, Methyl α-cyanocinnamate’s electron-deficient double bond accelerates radical polymerization but may lead to brittleness in polymers .

Thermal and Mechanical Properties

Table 2: Thermal Stability of Copolymers

Monomer TGA Decomposition Onset (°C) DSC Glass Transition (°C)
3-Naphthalen-2-yl-acrylic acid methyl ester 290 125
Methyl methacrylate (MMA) 200 105
2-Methyl-acrylic acid 2-(3-phenyl-acryloyloxy)-ethyl ester 275 118
  • Copolymers incorporating 3-Naphthalen-2-yl-acrylic acid methyl ester exhibit enhanced thermal resistance due to aromatic rigidity, outperforming MMA-based polymers .

Biological Activity

3-Naphthalen-2-yl-acrylic acid methyl ester (CAS No. 22837-78-1) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, therapeutic potential, and relevant case studies.

3-Naphthalen-2-yl-acrylic acid methyl ester is characterized by its naphthalene ring structure, which contributes to its biological activity through various mechanisms. The compound is synthesized via the reaction of naphthalene derivatives with acrylic acid esters, leading to a product that exhibits significant pharmacological properties.

The biological activity of 3-naphthalen-2-yl-acrylic acid methyl ester can be attributed to several mechanisms:

  • Enzyme Modulation : The compound acts as a ligand for specific enzymes and receptors, potentially inhibiting or activating metabolic pathways crucial for cellular functions.
  • Antioxidant Activity : It has shown potential in scavenging free radicals, thereby reducing oxidative stress in various biological systems .
  • Anti-inflammatory Effects : Studies indicate that 3-naphthalen-2-yl-acrylic acid methyl ester may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, contributing to its therapeutic effects against inflammatory diseases .

1. Anticancer Properties

Research has demonstrated that 3-naphthalen-2-yl-acrylic acid methyl ester exhibits cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies revealed significant inhibition of cell proliferation in human glioblastoma cells (U373 MG) through the downregulation of NF-kB phosphorylation .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties:

  • In vivo studies on Wistar albino rats showed that it stabilizes lysosomal membranes and downregulates TNF-α and COX-2 gene expression, indicating a potential role in managing inflammatory conditions .

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed:

  • In vitro evaluations indicated effective scavenging of reactive oxygen species (ROS), contributing to its protective effects against oxidative damage in cells .

Case Studies

StudyFindingsReference
In vitro study on glioblastoma cells IC50 values indicated significant cytotoxicity at concentrations below 100 μg/mL
In vivo rat model Reduction in inflammation markers; stabilization of lysosomal membranes observed
Antioxidant testing Effective ROS scavenging capabilities noted, with IC50 values around 50 μg/mL

Q & A

Basic: What are the common synthetic routes for 3-Naphthalen-2-yl-acrylic acid methyl ester?

Methodological Answer:
The synthesis typically involves esterification of the parent acrylic acid with methanol under acidic catalysis. For example, analogous naphthalene-derived esters are synthesized via multi-step pathways, including the introduction of methoxy and acetyloxy groups through nucleophilic substitution or Friedel-Crafts alkylation . A general procedure involves reacting naphthol derivatives with propargyl bromide in DMF using K₂CO₃ as a base, followed by extraction with ethyl acetate and purification via column chromatography . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions.

Basic: How is 3-Naphthalen-2-yl-acrylic acid methyl ester characterized spectroscopically?

Methodological Answer:
Key characterization techniques include:

  • Infrared (IR) Spectroscopy : Identification of ester carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-H bending modes .
  • NMR Spectroscopy : 1H^1H-NMR reveals methoxy protons as singlets (~δ 3.8–4.0 ppm) and aromatic protons as multiplet patterns (δ 6.5–8.5 ppm). 13C^13C-NMR confirms the ester carbonyl (δ ~165–170 ppm) and naphthalene carbons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 202 for related naphthalene esters) and fragmentation patterns validate the structure .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Advanced approaches integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For instance, ICReDD employs reaction path search algorithms to identify energetically favorable intermediates and optimize solvent/catalyst systems . Computational screening of substituent effects (e.g., methoxy vs. hydroxy groups) can guide experimental design, reducing trial-and-error iterations. Feedback loops between experimental data (e.g., TLC monitoring ) and computational models refine reaction parameters like temperature and catalyst loading .

Advanced: What strategies resolve contradictory data in reaction mechanisms involving this ester?

Methodological Answer:
Contradictions in mechanistic studies (e.g., competing hydrolysis vs. aromatic substitution) require:

  • Kinetic Isotope Effects (KIEs) : To distinguish between rate-determining steps (e.g., nucleophilic attack vs. proton transfer).
  • Isotopic Labeling : Tracking 18O^{18}O in ester hydrolysis products to confirm cleavage sites .
  • Cross-Validation : Combining computational simulations (e.g., transition state modeling ) with experimental kinetics (e.g., Arrhenius plots) to reconcile discrepancies. Theoretical frameworks (e.g., Marcus theory for electron transfer) contextualize unexpected reactivity .

Basic: What are the typical chemical reactions of this ester in organic synthesis?

Methodological Answer:
Reactivity is dominated by:

  • Ester Hydrolysis : Acid- or base-catalyzed cleavage to the carboxylic acid, with methanol as a byproduct.
  • Aromatic Electrophilic Substitution : Methoxy groups direct incoming electrophiles to specific positions (e.g., para/ortho to substituents) .
  • Conjugate Addition : The α,β-unsaturated ester undergoes Michael addition with nucleophiles like amines or Grignard reagents .
    Reactions should be monitored via TLC, and products purified via recrystallization or chromatography .

Advanced: How do substituent effects influence the compound’s reactivity in catalytic systems?

Methodological Answer:
Substituent electronic and steric effects are analyzed via:

  • Hammett Plots : Correlating σ values of substituents (e.g., -OCH₃ vs. -NO₂) with reaction rates to determine mechanism (e.g., electron-withdrawing groups accelerate hydrolysis).
  • DFT Calculations : Mapping charge distribution on the naphthalene ring to predict regioselectivity in electrophilic attacks .
  • Steric Maps : Molecular docking simulations assess steric hindrance in catalyst-substrate interactions (e.g., bulky substituents reducing catalytic efficiency) . Experimental validation involves synthesizing analogs with varying substituents and comparing kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-naphthalen-2-ylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-naphthalen-2-ylprop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.